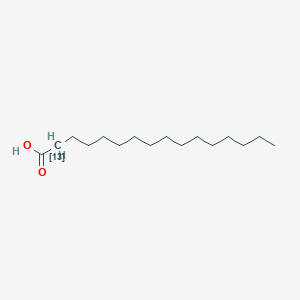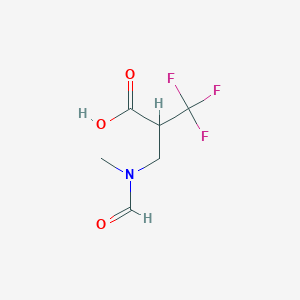![molecular formula C11H11NO3 B1602462 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane CAS No. 850350-15-1](/img/structure/B1602462.png)
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane
Overview
Description
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane is a chemical compound used for proteomics research . It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of 1,3-dioxolanes, such as 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can be achieved by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This process is typically catalyzed by a Brönsted or a Lewis acid .Molecular Structure Analysis
The molecular structure of 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane consists of a dioxolane ring attached to a phenoxymethyl group at the 2-position and a cyano group at the 4-position .Chemical Reactions Analysis
Dioxolanes, including 2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane, can act as bases, forming salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents . For example, deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde can be achieved in water in five minutes at 30 °C .Scientific Research Applications
Lignin Analysis and Modification
The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been employed in quantitative 31P NMR analysis for the detailed examination of hydroxyl groups in lignins. This method offers excellent resolution for identifying various phenolic hydroxyl environments, including those present in condensed moieties, although it compromises resolution in the aliphatic hydroxyl region. This technique is pivotal for understanding lignin's complex structure and its potential applications in materials science and bioenergy (Granata & Argyropoulos, 1995).
Renewable Building Blocks for Polymers
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for the production of polybenzoxazine, a class of thermosetting polymers. By reacting phloretic acid with ethylene glycol and other polyethylene glycols, phenolic groups were introduced, which could then react with a bio-based amine to form almost 100% bio-based benzoxazine monomers. This innovative approach not only utilizes renewable resources but also enables the synthesis of materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the versatility of dioxolane derivatives in creating sustainable materials (Trejo-Machin et al., 2017).
Organic Synthesis and Material Science
In the realm of organic synthesis, 2-(4-Hydroxyphenyl)-3,3-dimethylmethylenecyclopropane was reported to undergo rapid autoxidation upon reaction with O2 at room temperature, leading to the formation of a dioxolane derivative. This reaction underscores the radical-stabilizing ability of the phenoxide group and highlights the potential of dioxolane derivatives in synthesizing complex organic molecules with specific functional groups (Creary et al., 1999).
Herbicidal Activity
Research into esters and amides based on phenoxy chlorides and dichlorophenoxyacetic acids containing dioxolane fragments has demonstrated notable herbicidal activity. This study illustrated the potential of dioxolane derivatives in developing new agrochemicals, particularly herbicides with enhanced efficacy and possibly reduced environmental impact (Raskildina et al., 2018).
properties
IUPAC Name |
4-(1,3-dioxolan-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-7-9-1-3-10(4-2-9)15-8-11-13-5-6-14-11/h1-4,11H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWRQGUDHVZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590168 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane | |
CAS RN |
850350-15-1 | |
| Record name | 4-[(1,3-Dioxolan-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



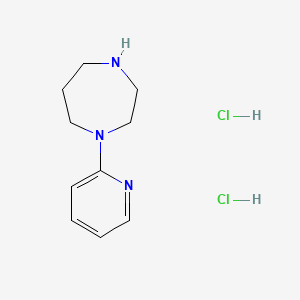
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)

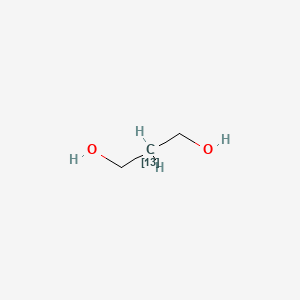
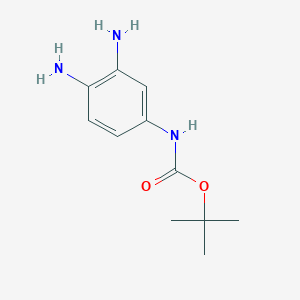

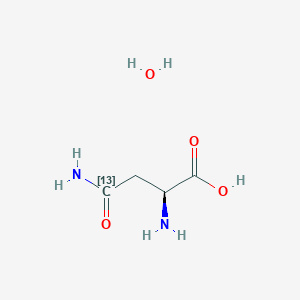
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)
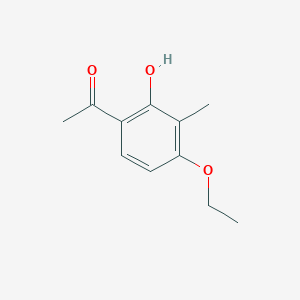
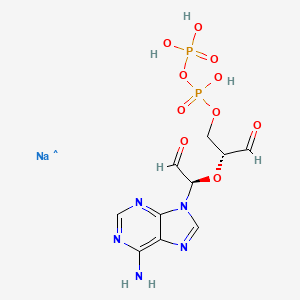
![N-[5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1602398.png)
